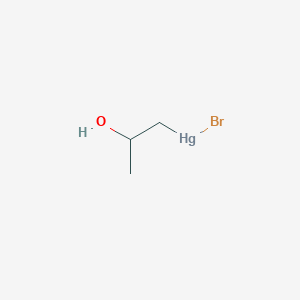

Bromo(2-hydroxypropyl)mercury

Description

Bromo(2-hydroxypropyl)mercury (CAS 18832-83-2) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 2-hydroxypropyl group. Its molecular formula is C₃H₇BrHgO, with a molar mass of 363.50 g/mol. This compound falls under regulatory scrutiny due to mercury’s inherent toxicity; for instance, it is restricted at concentrations ≥1000 ppm in industrial applications under guidelines like those from Shin Kogyo’s environmental standards .

This compound’s hydroxyl group may influence its solubility in polar solvents and interaction with biological systems.

Properties

CAS No. |

18832-83-2 |

|---|---|

Molecular Formula |

C3H7BrHgO |

Molecular Weight |

339.58 g/mol |

IUPAC Name |

bromo(2-hydroxypropyl)mercury |

InChI |

InChI=1S/C3H7O.BrH.Hg/c1-3(2)4;;/h3-4H,1H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

OZLDBWWJHADRAL-UHFFFAOYSA-M |

SMILES |

CC(C[Hg]Br)O |

Canonical SMILES |

CC(C[Hg]Br)O |

Other CAS No. |

18832-83-2 |

Synonyms |

1-bromomercuri-2-hydroxypropane 1-bromomercuri-2-hydroxypropane, 197Hg-labeled 1-bromomercuri-2-hydroxypropane, 203Hg-labeled BMHP bromomercurihydroxypropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydroxyalkyl-Substituted Mercury Compounds

This group includes mercury compounds with hydroxyl-containing alkyl chains. Key examples:

Key Findings :

Alkoxy-Substituted Mercury Compounds

These compounds feature ether-linked oxygen atoms. Examples include:

Key Findings :

Aromatic and Complex Substituent Mercury Compounds

Mercury bonded to aromatic or functionalized groups exhibits distinct properties:

Key Findings :

- Aromatic mercury compounds are more stable and less reactive than aliphatic analogues but pose long-term environmental risks due to persistence .

- Methylmercury derivatives are far more toxic than hydroxy- or alkoxy-substituted mercury compounds, highlighting the critical role of substituent choice in toxicity .

Reactivity and Hazard Profile

This compound shares the general hazards of organomercury compounds:

- Thermal Instability : Like other brominated mercury compounds, it may decompose explosively under heat or mechanical stress .

- Toxicity : Mercury’s affinity for thiol groups disrupts enzymatic systems, though the hydroxyl group may mitigate membrane permeability compared to methylmercury .

Regulatory and Environmental Considerations

- This compound is subject to stricter regulations than less toxic alkoxy derivatives but is less controlled than methylmercury .

- Disposal guidelines emphasize preventing environmental release due to mercury’s persistence and transformation into more toxic forms (e.g., methylmercury under anaerobic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.